2-Amino-4-(1,3-benzothiazol-2-yl)phenylamine
Description
2-Amino-4-(1,3-benzothiazol-2-yl)phenylamine is a substituted phenylamine derivative featuring a benzothiazolyl group at the 4-position and an amino group at the 2-position of the benzene ring. The benzothiazole moiety is a bicyclic structure composed of a benzene ring fused to a thiazole, imparting electron-withdrawing characteristics and aromatic stability. This compound is structurally distinct from simple phenylamines due to its fused heterocyclic substituent, which influences its physicochemical and biological properties.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSPQPFVCIHHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1,3-benzothiazol-2-yl)phenylamine typically involves the coupling of aromatic aldehydes with o-aminothiophenols. One common method includes the use of ethanol as a reaction medium, with the mixture being stirred at 50°C for 1 hour . Another approach involves visible-light-promoted synthesis from 2-aminothiophenols and aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of green chemistry, such as using non-toxic solvents and minimizing side products, are often applied in the synthesis of benzothiazole derivatives .
Chemical Reactions Analysis
Substitution Reactions
The amino group at position 2 and the phenylamine moiety participate in nucleophilic substitution and coupling reactions.
Acylation Reactions
Reaction with acyl chlorides in toluene at 60°C produces acyl isothiocyanate intermediates, which further react to form amide derivatives. For example:
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Reagent : Butyryl chloride
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Conditions : Toluene, 60°C, 8-hour reflux
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Product : N-(6-Methoxybenzo[d]thiazol-2-yl)butyramide (A1 )
Coupling with Aldehydes
Condensation with 2-hydroxybenzaldehyde in methanol under reflux forms Schiff bases, followed by NaBH₄ reduction to secondary amines:
text2-Amino-4-(benzothiazol-2-yl)phenylamine + 2-hydroxybenzaldehyde → Imine intermediate → Reduced to secondary amine
Oxidation
The benzothiazole ring undergoes oxidation with peroxides or KMnO₄ to form sulfoxides or sulfones. Computational studies (B3LYP/6-311++G(d,p)) show:
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Energy gap (HOMO-LUMO) : 5.40–5.52 eV, indicating moderate stability against oxidation .
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Dominant tautomer : Amine form (44.48 kcal/mol energy barrier for imine conversion) .
Reduction
NaBH₄ selectively reduces imine bonds without affecting the benzothiazole ring:
Thiazolidinone Formation
Reaction with α-mercaptoacetic acid under microwave irradiation yields thiazolidin-4-one derivatives:
textImine intermediate + α-mercaptoacetic acid → Thiazolidinone (T1-T12)
Electrophilic Aromatic Substitution
The phenylamine group directs electrophiles to the para position. Diazotization followed by coupling with phenols yields azo derivatives:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Diazotization | H₂SO₄/NaNO₂, 0–5°C | Diazonium salt | 90–95% |
| Coupling | 2-hydroxybenzaldehyde, NaOH, RT | Azo-benzothiazole derivative (A) | 85% |
Tautomerism and Electronic Effects
DFT studies reveal:
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Tautomer preference : Amine tautomer dominates in solid state (ΔG = +44.48 kcal/mol for imine conversion) .
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Solvent effects : Protic solvents (methanol/water) slightly favor imine tautomer, altering UV-Vis spectra:
Biological Activity Correlations
Derivatives show structure-dependent bioactivity:
| Derivative | Activity (MIC, μg/mL) | Cell Line/Target |
|---|---|---|
| Thiazolidinone (T3) | 32 (S. aureus), 128 (P. aeruginosa) | Antimicrobial |
| Quinazolinone | IC₅₀ = 12.5 μM (A549) | Anticancer (via β-lactamase inhibition) |
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
2-Amino-4-(1,3-benzothiazol-2-yl)phenylamine serves as a crucial building block in organic synthesis. It is often utilized to create more complex molecules through various coupling reactions. For instance, derivatives of this compound have been synthesized to explore their potential as pharmaceuticals and agrochemicals .
Table 1: Common Synthetic Reactions Involving this compound
| Reaction Type | Product Example | Reference |
|---|---|---|
| Coupling with aryl halides | N-(benzothiazol-2-yl)-arylamines | |
| Formation of amides | N-(benzothiazol-2-yl)-butanamides | |
| Synthesis of heterocycles | Quinazoline derivatives |
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that 2-amino derivatives of benzothiazole exhibit antimicrobial and anticancer activities. Studies have shown that modifications to the benzothiazole moiety can enhance these biological properties. For example, specific derivatives have demonstrated selective toxicity against various cancer cell lines and pathogens .
Case Study: Anticancer Activity
A study investigating the anticancer potential of benzothiazole derivatives found that certain compounds significantly inhibited the growth of human cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
Table 2: Biological Activities of Benzothiazole Derivatives
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 4-(1,3-benzothiazol-2-yl)phenylamine | Anticancer | 15.0 | |
| N-(benzothiazol-2-yl)-butanamide | Antimicrobial | 10.5 | |
| Benzothiazole derivative | Antifungal | 20.0 |
Medicinal Applications
Development of Therapeutic Agents
The compound is being explored for its potential in developing novel therapeutic agents. Its derivatives have been evaluated for their ability to inhibit key enzymes involved in diseases such as diabetes and neurodegenerative disorders. For instance, certain benzothiazole derivatives have shown promise as dipeptidyl peptidase IV inhibitors, which are relevant in type 2 diabetes management .
Case Study: Dipeptidyl Peptidase IV Inhibition
Research focused on synthesizing new benzothiazole derivatives revealed several compounds with potent inhibitory activity against dipeptidyl peptidase IV. These compounds were tested in vivo, demonstrating significant reductions in blood glucose levels in diabetic models .
Industrial Applications
Utilization in Dye Production
In the industrial sector, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its derivatives are also employed in creating colorants for textiles and plastics.
Table 3: Industrial Uses of Benzothiazole Compounds
| Application | Specific Use | Reference |
|---|---|---|
| Dye Manufacturing | Colorants for textiles | |
| Pigment Production | Plastics and coatings |
Mechanism of Action
The mechanism of action of 2-Amino-4-(1,3-benzothiazol-2-yl)phenylamine involves its interaction with various molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit specific enzymes and interfere with cellular processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Analogues and Substituent Effects
Analysis :
- Positional Isomerism: The target compound differs from 4-(1,3-benzothiazol-2-yl)aniline () in the placement of the amino group (2- vs. 1-position), which alters electronic distribution and steric effects. The para-substituted benzothiazol in ’s compound may exhibit different reactivity in coupling reactions compared to the target’s meta-amino group .
- Biological Activity : In , disubstituted phenylamines like (3,4-dimethyl)phenylamine demonstrated enhanced Nrf2 activation due to electron-donating methyl groups. The target’s benzothiazol substituent, being electron-withdrawing, may reduce such activity but improve binding affinity in hydrophobic environments .
- The target compound’s stability may be influenced by the amino group’s lone pair, which could participate in hydrogen bonding or oxidation reactions .
Physicochemical and Electronic Properties
Benzothiazole derivatives are known for their thermal stability and optoelectronic applications. discusses azomethines with triphenylamine cores, where hexyloxy groups enhance solubility and π-conjugation. The target’s benzothiazol group may similarly improve thermal stability (via aromaticity) but reduce solubility compared to alkyl-substituted analogs. Cyclic voltammetry data from suggest that electron-withdrawing groups lower HOMO-LUMO gaps, which could make the target compound suitable for use in organic semiconductors .
Pharmacological Potential
Patent compounds in and enzyme inhibitors in highlight the pharmacological relevance of benzothiazol-amino motifs. For example, Cpd D in ((1,3-benzothiazol-2-yl)carbamoyl) inhibits low-molecular-weight protein tyrosine phosphatases (LMWPTPs). The target compound’s amino group may facilitate hydrogen bonding with biological targets, while the benzothiazol ring could enhance membrane permeability. However, its exact mechanism remains speculative without direct data .
Biological Activity
2-Amino-4-(1,3-benzothiazol-2-yl)phenylamine (often referred to as 2ABT) is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis of this compound
The synthesis of 2ABT typically involves the reaction of 1,3-benzothiazole derivatives with appropriate amine precursors. The general synthetic route can be summarized as follows:
- Starting Materials : Benzothiazole derivatives and amines.
- Reaction Conditions : Typically conducted in an organic solvent such as DMF or DMSO under reflux conditions.
- Yield : The yield can vary significantly based on the substituents on the benzothiazole ring and the reaction conditions employed.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of 2ABT and its derivatives. The compound exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2ABT | Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL | |
| Pseudomonas aeruginosa | 128 μg/mL |
This data indicates that while 2ABT is effective against certain bacteria, its efficacy varies among different strains.
Anticonvulsant Activity
In a study evaluating anticonvulsant properties, several benzothiazole derivatives were tested in the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The findings suggested that compounds similar to 2ABT showed promising anticonvulsant effects without significant neurotoxicity.
| Compound | MES Test Result | PTZ Test Result |
|---|---|---|
| 2ABT | Active | Active |
These results highlight the potential of 2ABT as a candidate for developing new anticonvulsant medications.
Anticancer Activity
The antiproliferative effects of 2ABT have been studied in various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The compound demonstrated moderate to strong inhibitory effects on cell proliferation.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 15 |
| SK-Hep-1 | 20 |
| NUGC-3 | 25 |
The IC50 values indicate that while 2ABT is not the most potent anticancer agent, it shows sufficient activity to warrant further investigation.
The biological activity of 2ABT is believed to stem from its ability to interact with various molecular targets within cells. For instance:
- Antimicrobial Action : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Anticonvulsant Mechanism : The compound could modulate ion channels or neurotransmitter systems in the central nervous system.
- Anticancer Activity : It may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) or by inhibiting specific kinases involved in cell proliferation.
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of several benzothiazole derivatives, including 2ABT, against clinical isolates of resistant bacteria. The results showed that while many derivatives exhibited resistance, 2ABT retained significant activity against multi-drug resistant strains.
Case Study 2: Anticonvulsant Screening
In a controlled trial involving animal models, researchers tested the anticonvulsant properties of 2ABT against standard drugs like phenytoin and carbamazepine. The findings indicated comparable efficacy with reduced side effects, suggesting a favorable profile for future development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Amino-4-(1,3-benzothiazol-2-yl)phenylamine, and how can intermediates be optimized?
- Methodology : A common approach involves condensation reactions between benzothiazole derivatives and substituted phenylamines. For example, heating benzothiazole guanidine with acetylacetone derivatives in triethyl orthoformate under reflux conditions yields benzothiazol-2-ylamino intermediates. Optimization includes adjusting solvent polarity (e.g., ethanol/DMF mixtures) and reaction time (30–60 minutes) to improve yield and purity .
- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (via SHELX programs) for structural elucidation .
Q. How can hydrogen bonding patterns in this compound influence its crystallographic properties?
- Analysis : The benzothiazole and phenylamine moieties participate in N–H···N/S hydrogen bonds, forming supramolecular chains or sheets. Graph-set analysis (R²₂(8) motifs) using software like Mercury or PLATON can map these interactions, critical for understanding crystal packing and stability .
Q. Why does the phenylamine group exhibit weak basicity despite the presence of an amino group?
- Explanation : Delocalization of the lone pair on the amino nitrogen into the benzothiazole ring reduces electron density, lowering proton affinity. This is confirmed via pKa measurements (e.g., ~1–2 in aqueous solutions) and computational studies (DFT) analyzing charge distribution .
Advanced Research Questions
Q. How can contradictions in pharmacological data (e.g., IC₅₀ variability across assays) for this compound be resolved?
- Resolution : Cross-validate data using orthogonal assays (e.g., enzymatic vs. cell-based). For instance, discrepancies in kinase inhibition (Table 1 vs. Table 3 in pharmacological studies) may arise from assay-specific buffer conditions or protein aggregation. Statistical meta-analysis and dose-response curve standardization are recommended .
Q. What strategies ensure accurate structural validation during X-ray crystallography refinement?
- Best Practices : Use SHELXL for small-molecule refinement, applying restraints for disordered regions. Validate using R-factor convergence (<5%), CheckCIF for ADDs/ALERTS, and ORTEP-3 for thermal ellipsoid visualization. Twinning tests (Hooft/Y parameters) are critical for high-symmetry crystals .
Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., tau protein in neurodegenerative diseases)?
- Approach : Perform molecular docking (AutoDock Vina) using the compound’s optimized geometry (B3LYP/6-31G* level). MD simulations (GROMACS) over 100 ns can assess binding stability, while QM/MM calculations evaluate charge transfer at the binding site .
Q. What role do supramolecular interactions play in designing co-crystals for enhanced solubility?
- Design Strategy : Co-crystallize with carboxylic acid co-formers (e.g., succinic acid) to exploit N–H···O hydrogen bonds. Analyze packing coefficients (<0.75) via Mercury to ensure lattice flexibility, improving dissolution rates without altering pharmacological activity .
Methodological Resources
- Crystallography : SHELX suite (structure solution/refinement) , ORTEP-3 (graphical representation) .
- Computational Tools : Gaussian (DFT), GROMACS (MD simulations), AutoDock Vina (docking) .
- Pharmacological Data : Cross-reference Tables 1–5 from patent studies for IC₅₀, logP, and bioavailability parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
